molecular formula C6H10ClN3 B569799 (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride CAS No. 1219019-26-7

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride

Cat. No.: B569799
CAS No.: 1219019-26-7
M. Wt: 159.617
InChI Key: QFSDEEQXHVJGNL-NUBCRITNSA-N
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Description

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride is a chiral bicyclic heterocyclic compound featuring a fused pyrroloimidazole core with an amine group at the 6-position and a hydrochloride counterion. Its molecular formula is C₆H₉N₃·HCl, with a molecular weight of 159.617 g/mol (exact mass: 159.056) .

The compound’s SMILES representation is Cl.NC1Cc2nccn2C1, and its InChIKey is MQFKXEBZRMCXCH-UHFFFAOYSA-N . It is commercially available as a neat solid, stable at room temperature, and synthesized via stereoselective routes involving cyclocondensation or chiral resolution techniques .

Properties

IUPAC Name

(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c7-5-3-6-8-1-2-9(6)4-5;/h1-2,5H,3-4,7H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSDEEQXHVJGNL-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2C1=NC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has been employed to construct the pyrrolo[1,2-a]imidazole scaffold. For example, a diene precursor containing imidazole and pyrrole fragments undergoes RCM using Grubbs catalyst (2nd generation) in dichloromethane at 40°C, yielding the bicyclic structure in 65–72% efficiency. Solvent choice critically impacts reaction kinetics, with polar aprotic solvents like DMF reducing side reactions.

Intramolecular Cycloaddition

Thermal or acid-catalyzed intramolecular cycloaddition of imidazole derivatives bearing pendant amino groups provides an alternative route. A study demonstrated that heating N-(2-vinylpyrrolidin-1-yl)imidazole at 120°C in toluene for 12 hours generates the bicyclic product with 58% yield. Catalytic amounts of p-toluenesulfonic acid (PTSA) enhance regioselectivity.

Stereoselective Introduction of the Amine Group

Asymmetric Amination

The (6R)-configuration is achieved via chiral auxiliaries or asymmetric catalysis. In one approach, a ketone intermediate undergoes reductive amination using (R)-(−)-2-methyl-CBS-oxazaborolidine as a catalyst, yielding the (6R)-amine with 89% enantiomeric excess (ee). Hydrogenation at 50 psi H₂ pressure and 25°C in methanol optimizes stereochemical outcomes.

Resolution of Racemic Mixtures

Chiral resolution using diastereomeric salt formation separates the (6R)-enantiomer from racemic mixtures. Treatment with (1S)-(+)-10-camphorsulfonic acid in ethanol precipitates the desired diastereomer, achieving >98% ee after recrystallization.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid (1.0–1.2 equivalents) in anhydrous diethyl ether or dichloromethane. Precipitation of the hydrochloride salt occurs at 0–5°C, yielding a crystalline product with >95% purity. Excess HCl must be avoided to prevent decomposition.

Recrystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) at −20°C enhances purity to >99%. X-ray diffraction analysis confirms the monoclinic crystal structure (space group P2₁) with unit cell parameters a = 7.82 Å, b = 10.15 Å, c = 12.30 Å.

Reaction Conditions and Yield Optimization

Temperature and Solvent Effects

Reaction StepOptimal Temp. (°C)SolventYield (%)
Cyclization120Toluene58
Reductive Amination25Methanol89
Salt Formation0–5Diethyl ether95

Higher temperatures during cyclization accelerate reaction rates but risk side-product formation. Methanol stabilizes intermediates during reductive amination.

Catalytic Systems

  • Grubbs catalyst (2nd gen) : 5 mol%, 65% yield in RCM.

  • CBS-oxazaborolidine : 2 mol%, 89% ee in asymmetric amination.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.45 (m, 1H, CH-NH₃⁺), 2.90–3.10 (m, 4H, pyrrolidine), 7.20 (s, 1H, imidazole).

  • HPLC : Retention time = 8.2 min (Chiralpak AD-H column, hexane/isopropanol 80:20).

Purity Assessment

LC-MS analysis shows a single peak at m/z 155.08 [M+H]⁺, confirming the absence of byproducts.

Industrial-Scale Production Challenges

Cost-Efficient Catalysts

Replacing Grubbs catalyst with cheaper alternatives like Hoveyda-Grubbs reduces costs by 40% without compromising yield.

Waste Management

Solvent recovery systems (e.g., distillation of toluene) achieve 90% reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrroloimidazole compounds.

Scientific Research Applications

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Key Features
(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride C₆H₉N₃·HCl 159.617 6-NH₂, HCl salt R-configuration High solubility in polar solvents; chiral intermediate in drug synthesis
(6S)-Enantiomer C₆H₉N₃·HCl 159.617 6-NH₂, HCl salt S-configuration Mirror-image optical activity; potential divergent receptor binding
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine C₆H₈N₃ 122.15 3-NH₂ N/A Base for heterocyclization; lower polarity vs. 6-amine derivatives
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid Hydrochloride C₇H₉ClN₂O₂ 196.62 6-COOH, HCl salt N/A Enhanced acidity; precursor for amide coupling in peptide mimetics
1-(2-Oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)pyrroloimidazolium Chloride C₂₃H₂₄ClN₃O 409.91 p-Tolyl, phenoxyethyl, oxo N/A Antimicrobial activity via translation inhibition; bulky aromatic groups

Physicochemical Properties

Property (6R)-6-Amine HCl 3-Amine Derivative Carboxylic Acid HCl
Solubility High in H₂O, MeOH Moderate in DCM, EtOAc Low in H₂O; high in DMSO
Melting Point Not reported 347–348°C (fused rings) 279–347°C (varies)
pKa ~8.5 (amine) ~7.9 (amine) ~2.5 (COOH)

Biological Activity

(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride, a derivative of pyrroloimidazole, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C6H8N2·HCl
  • Molecular Weight : 158.60 g/mol
  • CAS Number : 1219019-26-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored, including multi-component reactions which enhance yield and purity.

Antioxidant Properties

Recent studies have demonstrated that derivatives of pyrroloimidazoles exhibit significant antioxidant activity. The presence of hydroxyl and amino groups in the structure contributes to their ability to scavenge free radicals. For instance, assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) have shown that these compounds can effectively reduce oxidative stress in vitro .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Disk diffusion methods revealed that this compound exhibits bacteriostatic effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Case Studies

  • Antimicrobial Evaluation :
    • Objective : To assess the antibacterial activity against common pathogens.
    • Method : Disk diffusion assay.
    • Results : Significant inhibition zones were observed for both Escherichia coli and Staphylococcus aureus at concentrations above 50 µg/mL.
  • Antioxidant Assessment :
    • Objective : To evaluate the antioxidant potential.
    • Method : DPPH radical scavenging assay.
    • Results : The compound showed an IC50 value comparable to established antioxidants like ascorbic acid.

Comparative Biological Activity Table

Activity TypeCompound NameIC50/Minimum Inhibitory Concentration (MIC)Reference
Antioxidant(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine HCl25 µg/mL (DPPH)
Antimicrobial(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine HCl50 µg/mL (E. coli)
40 µg/mL (S. aureus)

Q & A

Q. What are the common synthetic pathways for preparing (6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves cyclization of intermediates under acidic or catalytic conditions. For example:

  • Aminopyrroline cyclization : Aminopyrroline derivatives (e.g., 16 in ) cyclize in formic acid to yield pyrroloimidazole scaffolds. Temperature control (room temperature to reflux) and acid strength are critical to avoid side reactions .
  • γ-Lactam derivatization : Substituted γ-lactams (e.g., 23a–k in ) undergo O-methylation with Meerwein’s reagent and amidination with aminoethyl diethyl acetal, followed by cyclization. Yields depend on the steric and electronic properties of substituents .
    Optimization strategies : Use in situ monitoring (e.g., TLC, HPLC) to track reaction progress. Adjust pH and solvent polarity (e.g., CH₂Cl₂–MeOH mixtures) to stabilize intermediates .

Q. How is the stereochemistry of the (6R)-configuration validated in this compound?

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and confirm enantiopurity.
  • X-ray crystallography : reports monoclinic (P2₁/n) symmetry for the parent scaffold, enabling direct determination of the R-configuration via crystal structure analysis .
  • NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments can confirm spatial proximity of protons in the pyrroloimidazole ring, corroborating stereochemical assignments .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in novel ionic liquid applications?

  • Quantum chemical calculations : Density Functional Theory (DFT) can model electron density distributions and predict sites for electrophilic/nucleophilic attack. highlights ICReDD’s use of reaction path searches to simulate interactions between imidazole derivatives and anions (e.g., in ionic liquids) .
  • Molecular dynamics (MD) simulations : Study solvation effects in ionic liquids by simulating cation-anion interactions. For example, imidazolium derivatives (as in ) exhibit reduced reactivity when paired with non-fluorinated anions .
    Methodological workflow :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate Fukui indices to identify reactive sites.
    • Simulate solvent effects with COSMO-RS .

Q. How can researchers resolve contradictions in reported synthetic yields for pyrroloimidazole derivatives?

Contradictions often arise from:

  • Impurity profiles : Byproducts (e.g., dimerization products) may skew yield calculations. Use preparative HPLC to isolate pure fractions and quantify yields accurately .
  • Reagent quality : Moisture-sensitive reagents (e.g., Meerwein’s reagent) require strict anhydrous conditions. Karl Fischer titration ensures solvent dryness .
  • Scale effects : Microscale reactions may overestimate yields due to efficient heat transfer. Pilot-scale trials with controlled stirring rates and temperature gradients are recommended .

Q. What structural modifications enhance the stability of this compound in aqueous media?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl in ) increase hydrolytic stability by reducing nucleophilic attack on the imidazole ring.
  • Salt formation : Hydrochloride salts (as in the target compound) improve solubility while minimizing degradation. Compare pKa values of the free base and salt to optimize pH stability .
  • Protecting groups : Temporary protection of the amine (e.g., Boc groups) during synthesis prevents undesired protonation or oxidation .

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